molecular formula C20H23NOS B1325656 3-Piperidinomethyl-4'-thiomethylbenzophenone CAS No. 898792-87-5

3-Piperidinomethyl-4'-thiomethylbenzophenone

Cat. No. B1325656
M. Wt: 325.5 g/mol
InChI Key: CSQVZBJIDXUBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinomethyl-4'-thiomethylbenzophenone (3PMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a benzophenone derivative that has been found to be a useful tool in the synthesis of organic compounds, as well as the study of biochemical and physiological processes.

Scientific Research Applications

1. Histamine H3 Receptor Ligands

Compounds derived from piperidine, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized as histamine H3 receptor ligands. These compounds display strong affinities for the histamine H3 receptor and are considered potential tools for understanding the binding site on this receptor (Amon et al., 2007).

2. Selective Estrogen Receptor Modulators

Research indicates that similar piperidine derivatives play a role in the development of selective estrogen receptor modulators (SERMs). These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).

3. Antagonistic Properties

4-phenoxypiperidines, which are structurally related to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been identified as potent histamine H3 antagonists. These compounds have shown efficacy in animal models related to wakefulness (Dvorak et al., 2005).

4. Gastric Acid Antisecretory Activity

Compounds featuring a piperidinomethylphenoxy group have been investigated for their antisecretory activity against histamine-induced gastric acid secretion, showcasing their potential in antiulcer applications (Ueda et al., 1991).

5. Antimicrobial Activity

A series of thiazolo-triazolo-pyridine derivatives with substituted phenyl(piperidin-1-yl)methyl groups, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms (Suresh et al., 2016).

6. σ Receptor Binding

Research on 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate, a molecule with a piperidine-like structure, has revealed selective inhibition of σ receptor binding in guinea-pig brain, indicating potential applications in neuropharmacology (Harada et al., 1994).

7. Antiproliferative Activity

A novel compound prepared from piperidin-1-yl benzo[d]isoxazole showed antiproliferative activity, providing insight into the potential cancer therapeutic applications of compounds related to 3-Piperidinomethyl-4'-thiomethylbenzophenone (Prasad et al., 2018).

8. CETP Inhibition and HDL-C Elevation

Studies on 2-arylbenzoxazoles, which include a piperidinyloxy moiety, have identified them as inhibitors of cholesteryl ester transfer protein function, showing efficacy in raising serum high-density lipoprotein cholesterol levels in transgenic mice (Kallashi et al., 2011).

properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVZBJIDXUBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643135
Record name [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinomethyl-4'-thiomethylbenzophenone

CAS RN

898792-87-5
Record name [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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